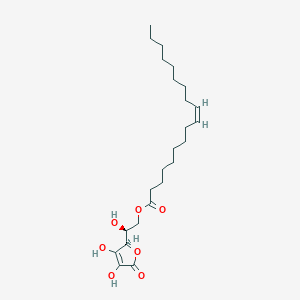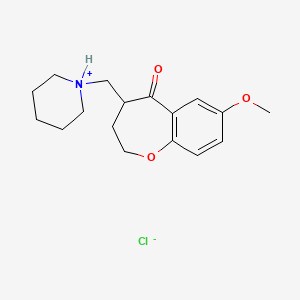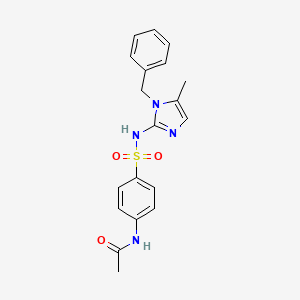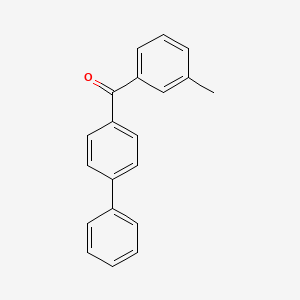
1,10-Phenanthroline, mono(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) is a chemical compound that consists of a phenanthroline molecule with a mono(4-methylbenzenesulfonate) group attached. It is commonly used as a chelating agent in chemical and biological research, where it can bind to metal ions and form stable complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) typically involves the reaction of 1,10-phenanthroline with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The product is then purified and tested to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted phenanthroline derivatives .
Aplicaciones Científicas De Investigación
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable metal complexes for various analytical and synthetic purposes.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to bind metal ions.
Industry: Utilized in industrial processes that require metal chelation and stabilization.
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) involves its ability to chelate metal ions. The phenanthroline moiety binds to metal ions through nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound without the sulfonate group, commonly used as a chelating agent.
4-Methylbenzenesulfonic Acid: A sulfonic acid derivative used in various chemical reactions.
Uniqueness
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) is unique due to the presence of both the phenanthroline and sulfonate groups, which enhance its chelating ability and solubility in various solvents. This makes it particularly useful in applications requiring strong metal ion binding and stability .
Propiedades
Número CAS |
92798-16-8 |
|---|---|
Fórmula molecular |
C19H16N2O3S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.C7H8O3S/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) |
Clave InChI |
TUHNJTOLXCFPHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


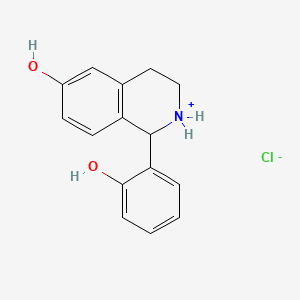
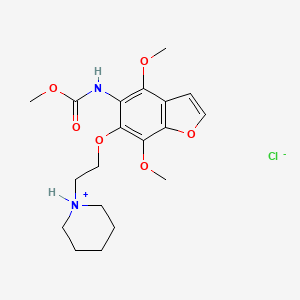

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

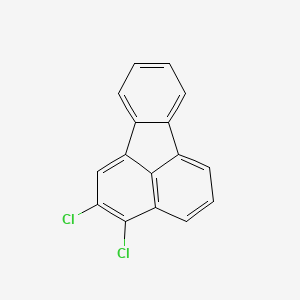
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
